2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
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Overview
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the quinazoline precursor can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide. The pyrimidine ring can be introduced through a condensation reaction with appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can lead to various substituted quinazoline and pyrimidine compounds.
Scientific Research Applications
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol
- (4-Methylquinazolin-2-yl)methanol
Uniqueness
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol stands out due to its unique combination of a quinazoline and pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-8-6-13(21)19-14(16-8)20-15-17-9(2)11-7-10(22-3)4-5-12(11)18-15/h4-7H,1-3H3,(H2,16,17,18,19,20,21) |
InChI Key |
RYOOOLMGSVANCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
Origin of Product |
United States |
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